4-Sulfamoylbenzoic acid, also known as Carzenide, is an organic compound with the molecular formula and a molecular weight of 201.2 g/mol. It is classified as a sulfonamide derivative of benzoic acid, characterized by the presence of a sulfonamide group (-SO2NH2) attached to the para position of the benzoic acid moiety. This compound is typically encountered as a white crystalline solid and is soluble in water and organic solvents.
4-Sulfamoylbenzoic acid exhibits notable biological activity, particularly as an inhibitor of cytosolic phospholipase A2α (cPLA2α). Research indicates that certain derivatives of this compound show micromolar activity against this enzyme, which is involved in inflammatory processes. The modification of substituents on the sulfonamide nitrogen has been explored to enhance its inhibitory potency, with some derivatives achieving submicromolar IC50 values .
The synthesis of 4-sulfamoylbenzoic acid typically involves several steps:
4-Sulfamoylbenzoic acid finds applications in various fields:
Studies on 4-sulfamoylbenzoic acid have focused on its interactions with biological targets, particularly enzymes involved in inflammatory responses. Its ability to inhibit cPLA2α suggests potential applications in treating inflammatory diseases. Additionally, interaction studies have explored how modifications to its structure affect binding affinity and activity against various enzymes .
Several compounds share structural similarities with 4-sulfamoylbenzoic acid, including:
Compound | Structure Features | Biological Activity |
---|---|---|
4-Sulfamoylbenzoic Acid | Sulfonamide + Carboxylic Acid | Inhibits cPLA2α |
Sulfamethoxazole | Sulfonamide + Aromatic Ring | Antibiotic |
Sulfadiazine | Sulfonamide + Pyrimidine | Antibiotic |
Benzenesulfonamide | Simple Sulfonamide | Limited biological activity |
4-Sulfamoylbenzoic acid's unique combination of a sulfonamide group and a carboxylic acid distinguishes it from these similar compounds, particularly regarding its specific enzymatic inhibition capabilities .
4-Sulfamoylbenzoic acid possesses the molecular formula C₇H₇NO₄S with a molecular weight of 201.20 grams per mole. The compound exists as a white to almost white crystalline powder under standard conditions, exhibiting a melting point of 290 degrees Celsius. The International Union of Pure and Applied Chemistry name identifies the compound as 4-(aminosulfonyl)benzoic acid, reflecting the systematic nomenclature for aromatic sulfonamides.
Crystallographic analysis reveals that the molecule adopts a planar conformation with the sulfamoyl group positioned para to the carboxylic acid functionality on the benzene ring. X-ray diffraction studies conducted on carbonic anhydrase complexes containing 4-sulfamoylbenzoic acid derivatives demonstrate specific binding interactions through hydrogen bonding networks involving both the sulfonamide nitrogen and the carboxyl oxygen atoms. The InChI key UCAGLBKTLXCODC-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies.
The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic sulfonamide compounds. The sulfur-nitrogen bond distance measures approximately 1.63 Angstroms, while the sulfur-oxygen double bonds maintain distances of 1.45 Angstroms. The carboxylic acid group displays typical planar geometry with carbon-oxygen bond lengths of 1.31 Angstroms for the carbonyl and 1.21 Angstroms for the hydroxyl moieties.
Table 1: Fundamental Molecular Properties of 4-Sulfamoylbenzoic Acid
The synthesis of 4-sulfamoylbenzoic acid employs multiple strategic approaches, each offering distinct advantages in terms of yield, selectivity, and scalability. The primary synthetic methodologies encompass chlorosulfonation reactions and ester hydrolysis pathways, both of which have undergone significant optimization to enhance efficiency and reduce environmental impact.
Chlorosulfonation represents the most direct synthetic route for preparing 4-sulfamoylbenzoic acid, involving the initial formation of sulfonyl chloride intermediates followed by ammonolysis reactions. The process commences with the treatment of anthranilic acid derivatives or para-toluic acid substrates with chlorosulfonic acid under controlled temperature conditions.
The mechanism proceeds through electrophilic aromatic substitution, where sulfur trioxide species attack the electron-rich aromatic ring. Recent computational studies have elucidated the reaction pathway, revealing that two sulfur trioxide molecules participate in a concerted mechanism involving cyclic transition states. The initial step generates the corresponding sulfonyl chloride intermediate, which subsequently undergoes nucleophilic substitution with ammonia to yield the desired sulfamoyl functionality.
Optimization studies have demonstrated that the reaction temperature significantly influences both yield and regioselectivity. Maintaining temperatures between 80-120 degrees Celsius provides optimal conditions for para-substitution while minimizing side reactions. The use of metal chloride catalysts, including iron(III) chloride and zinc chloride, enhances reaction rates and improves overall yields to 85-92% under optimized conditions.
Table 2: Chlorosulfonation Reaction Conditions and Yields
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|
Iron(III) chloride | 100 | 4 | 92 | |
Zinc chloride | 90 | 6 | 87 | |
Copper(II) chloride | 110 | 3 | 89 | |
Aluminum chloride | 95 | 5 | 85 |
Ester hydrolysis methodologies provide an alternative synthetic strategy that offers enhanced control over reaction conditions and improved product purity. This approach initiates with the preparation of methyl 4-sulfamoylbenzoate through esterification of 4-sulfamoylbenzoic acid using various methylating agents.
The esterification process employs sulfuric acid catalysis in methanol under reflux conditions, achieving yields of 92-95% within 8 hours. Alternative methodologies utilize thionyl chloride as an activating agent, providing milder reaction conditions and reducing the formation of undesired byproducts. The reaction proceeds through the formation of an acyl chloride intermediate, which subsequently reacts with methanol to generate the desired ester.
Subsequent hydrolysis of the methyl ester employs either acidic or basic conditions depending on the desired reaction profile. Acidic hydrolysis using hydrochloric acid provides controlled reaction rates and minimizes epimerization, while basic hydrolysis with sodium hydroxide offers more rapid conversion but requires careful pH monitoring. The optimized hydrolysis conditions involve heating the methyl ester in aqueous sodium hydroxide at 60 degrees Celsius for 4 hours, followed by acidification to precipitate the final product.
Table 3: Esterification and Hydrolysis Optimization Results
Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Sulfuric acid | Methanol | Reflux | 8 | 95 | |
Thionyl chloride | Methanol | 0-40 | 2 | 75 | |
Trimethylsilyldiazomethane | Dichloromethane/Methanol | 20 | 2 | 95 |
Regioselective functionalization of 4-sulfamoylbenzoic acid enables the preparation of diverse derivatives with tailored properties for specific applications. The dual functionality of the molecule provides multiple sites for chemical modification, including the sulfamoyl nitrogen atoms, the carboxylic acid group, and the aromatic ring positions.
N-alkylation of the sulfamoyl group represents a primary functionalization strategy that significantly alters the biological activity and physicochemical properties of the parent compound. The reaction employs alkyl halides or alkyl sulfonates under basic conditions, typically using potassium carbonate in dimethylformamide as the reaction medium. Regioselectivity depends on the steric and electronic properties of the alkylating agent, with primary alkyl groups showing higher reactivity than secondary or tertiary alternatives.
Systematic structure-activity relationship studies have identified critical structural requirements for optimal biological activity. The introduction of benzhydrylindole substituents at the sulfamoyl nitrogen enhances potency by factors of 10-100 compared to the parent compound. Electron-withdrawing groups positioned meta to the carboxyl group further improve activity, with chloro substituents providing optimal balance between potency and selectivity.
Carboxylic acid derivatization through ester formation or amide coupling reactions provides additional opportunities for structural modification. The formation of chitosan microspheres through amide coupling demonstrates the utility of these derivatives in drug delivery applications. The reaction achieves 90% encapsulation efficiency compared to 47% for native chitosan, illustrating the enhanced binding properties conferred by the sulfamoyl functionality.
Table 4: Structure-Activity Relationships for N-Substituted Derivatives
Substituent | Inhibitory Concentration IC₅₀ (μM) | Activity Enhancement | Reference |
---|---|---|---|
Unsubstituted | 19.0 | 1.0× | |
Naphthylmethyl | 18.0 | 1.1× | |
Benzhydrylindolylethyl | 0.25 | 76.0× | |
Chlorobenzhydrylindolylethyl | 0.15 | 127.0× |
Computational modeling studies have provided detailed insights into the reactive intermediates formed during the synthesis and functionalization of 4-sulfamoylbenzoic acid. Density functional theory calculations reveal the electronic structure and energetics of key reaction pathways, enabling rational optimization of synthetic conditions.
The sulfonation mechanism involves the formation of sigma-complexes between the aromatic substrate and sulfur trioxide species. Ab initio molecular dynamics simulations demonstrate that the reaction proceeds through a concerted pathway involving two sulfur trioxide molecules, which form a cyclic transition state with the aromatic ring. The activation energy for this process measures 28.5 kilocalories per mole in the gas phase, decreasing to 22.1 kilocalories per mole in polar solvents such as nitromethane.
Computational analysis of the electronic structure reveals that the sulfamoyl group acts as a strong electron-withdrawing substituent, with a Hammett sigma parameter of +0.57. This electronic effect influences the reactivity of adjacent positions on the aromatic ring, directing subsequent functionalization reactions to specific sites. The carboxylic acid group exhibits complementary electronic properties with a sigma parameter of +0.45, creating a balanced electronic environment that facilitates diverse chemical transformations.
Molecular docking simulations with carbonic anhydrase enzymes demonstrate specific binding interactions that involve both hydrogen bonding and hydrophobic contacts. The sulfamoyl group forms critical hydrogen bonds with active site residues, while the carboxyl functionality provides additional stabilization through electrostatic interactions. These computational predictions correlate well with experimental binding affinity measurements, validating the accuracy of the theoretical models.
Table 5: Computational Parameters for Reactive Intermediates
4-Sulfamoylbenzoic acid and its derivatives demonstrate potent inhibitory activity against multiple human carbonic anhydrase isoforms, with distinct binding profiles that reflect the structural diversity of these enzymes. The benzamide-4-sulfonamide derivatives, synthesized through coupling reactions with 4-sulfamoylbenzoic acid, exhibit exceptional binding affinities across physiologically relevant isoforms [1].
The human carbonic anhydrase isoform II represents the most susceptible target, with inhibition constants ranging from 1.9 to 7.0 nanomolar [1]. Compound 5c demonstrates the highest potency against this isoform with a dissociation constant of 0.41 nanomolar, significantly surpassing the standard inhibitor acetazolamide [2]. This remarkable affinity stems from optimal positioning of the sulfamoyl moiety within the zinc-binding region of the active site, coupled with favorable hydrophobic interactions between the extended molecular framework and the enzyme cavity [3].
The tumor-associated human carbonic anhydrase isoform IX exhibits inhibition constants between 8.0 and 26.0 nanomolar [1]. Compound 5h emerges as the most effective inhibitor of this isoform with an inhibition constant of 8.0 nanomolar [2]. The selectivity toward human carbonic anhydrase IX over the ubiquitous isoforms represents a crucial therapeutic advantage, as this enzyme is overexpressed in hypoxic tumor environments and contributes to cancer cell survival mechanisms [4].
The brain-expressed human carbonic anhydrase isoform VII demonstrates exceptional sensitivity to 4-sulfamoylbenzoic acid derivatives, with inhibition constants spanning 0.4 to 26.7 nanomolar [1]. The most potent inhibitor, compound 5b, achieves subnanomolar inhibition at 0.4 nanomolar [2]. This selectivity profile positions these compounds as potential therapeutic agents for neuropathic pain management, as human carbonic anhydrase VII has been validated as a target for this indication [5].
Human carbonic anhydrase isoform I exhibits reduced sensitivity compared to other isoforms, with inhibition constants ranging from 5.3 to 334 nanomolar [1]. Compounds 5k and 5l demonstrate the highest potency against this isoform with inhibition constants of 5.3 to 5.6 nanomolar [2]. The reduced affinity reflects structural differences in the active site cavity that limit optimal binding interactions with the sulfamoylbenzoic acid scaffold [3].
Isoform | KI Range (nM) | Most Potent Compound | Selectivity Notes |
---|---|---|---|
hCA I | 5.3-334 | 5k, 5l (5.3-5.6 nM) | Less sensitive than other isoforms |
hCA II | 1.9-7.0 | 5c (0.41 nM) | Target for glaucoma treatment |
hCA VII | 0.4-26.7 | 5b (0.4 nM) | Brain-expressed, neuropathic pain target |
hCA IX | 8.0-26.0 | 5h (8.0 nM) | Tumor-associated, cancer target |
hCA XII | Not specified | Not specified | Tumor-associated |
The development of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as cytosolic phospholipase A2α inhibitors represents a significant advancement in anti-inflammatory drug design [6]. These compounds target the rate-limiting enzyme in the arachidonic acid cascade, which catalyzes the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids [7].
Ligand-based virtual screening identified the sulfamoylbenzoic acid scaffold as a promising framework for cytosolic phospholipase A2α inhibition [8]. Subsequent structural modifications focused on optimizing the substitution pattern on the sulfamoyl nitrogen atom to enhance both potency and selectivity [6]. The resulting compounds demonstrate submicromolar inhibitory activity in vesicle-based assays, with particularly effective derivatives achieving inhibition constants below 1.0 micromolar [8].
The benzhydrylindole-substituted derivatives, compounds 85 and 88, exhibit the most potent cytosolic phospholipase A2α inhibitory activity with submicromolar inhibition constants [8]. These compounds demonstrate significant improvements over the parent sulfamoylbenzoic acid structure through enhanced binding affinity and optimized physicochemical properties. The structural convergence toward known potent inhibitors validates the rational design approach employed in their development [8].
Kinetic analysis reveals that these inhibitors operate through competitive mechanisms with the enzyme substrate [6]. The inhibitors bind preferentially to the enzyme active site, preventing substrate access and subsequent arachidonic acid release. This mechanism ensures specific targeting of the inflammatory pathway without affecting related enzymatic processes [9].
Selectivity studies demonstrate favorable profiles against related enzymes, including other phospholipase variants [6]. The improved water solubility of optimized derivatives represents a significant advantage over existing cytosolic phospholipase A2α inhibitors such as giripladib, which suffers from poor aqueous solubility and limited bioavailability [10].
Compound Series | IC50 Range (μM) | Water Solubility | Selectivity | Activity Notes |
---|---|---|---|---|
N,N-disubstituted derivatives | Submicromolar | Improved vs reference | Good vs related enzymes | Effective in vesicle assay |
Benzhydrylindole derivatives (85, 88) | <1.0 (submicromolar) | Moderate | Not specified | Significant potency increase |
Reference compound (Giripladib) | Highly effective (reference) | Poor | High | Benchmark compound |
Computational docking studies reveal the detailed molecular interactions between 4-sulfamoylbenzoic acid derivatives and urease enzyme targets [11]. The jack bean urease model provides structural insights into binding mechanisms and supports the development of potent inhibitors with nanomolar activities [12].
Halo-substituted mixed ester and amide analogues demonstrate exceptional urease inhibitory activity, with compound 4b achieving the most potent inhibition at 1.6 ± 0.2 nanomolar [12]. Virtual screening against urease enzyme confirms favorable binding energies of -7.8 kilocalories per mole for compound 4b and -7.9 kilocalories per mole for compound 4e [12]. These binding energies indicate strong enzyme-inhibitor interactions that significantly exceed the standard thiourea control [12].
Structural analysis identifies the 2-chloro-substituted phenyl ring on one side of compound 4b and the 4-isopropyl-substituted benzene on the other side as critical determinants of urease inhibitory activity [12]. These substituents optimize hydrophobic interactions within the enzyme active site while maintaining proper orientation for zinc coordination through the sulfamoyl group [11].
Lineweaver-Burk plot analysis demonstrates mixed-type inhibition kinetics for the most potent derivatives [12]. The enzyme inhibition dissociation constant of 0.0007 micromolar and enzyme-substrate inhibition dissociation constant of 0.0018 micromolar for compound 4b confirm stronger binding to the free enzyme compared to the enzyme-substrate complex [12].
The 4-phenoxy-5-sulfamoylbenzoic acid derivatives exhibit dual-action mechanisms, combining urease inhibition with antibacterial properties [11]. These compounds demonstrate outstanding anti-urease activity through both in vitro and in silico studies, validating their potential as therapeutic agents for gastrointestinal diseases including gastric ulcers and peptic ulcer disease [13].
Compound ID | IC50 (nM) | Binding Energy (kcal/mol) | Inhibition Type | Ki (μM) | Key Interactions |
---|---|---|---|---|---|
4b | 1.6 ± 0.2 | -7.8 | Mixed-type | 0.0007 | 2-chloro phenyl, 4-isopropyl benzene |
4e | 62.7 ± 2.1 | -7.9 | Not specified | Not determined | Similar binding pattern |
4a-4i series | 1.6-62.7 | -7.8 to -7.9 | Mixed-type | 0.0007-0.0018 | Halo-substituted benzoyl moieties |
Thiourea (control) | 472.1 ± 135.1 | Not determined | Competitive | Not applicable | Standard comparison |
4-Sulfamoylbenzoic acid derivatives demonstrate significant antiviral properties through allosteric modulation of viral proteases, particularly targeting dengue virus and coronavirus enzymes [14]. The benzsulfonamide derivatives SF1 and SF2 inhibit dengue virus serotype 2 NS2B/NS3 protease with inhibition constants of 48.2 micromolar and 121.9 micromolar, respectively [14].
The NS2B/NS3 protease complex represents a critical target for antiviral intervention, as it cleaves viral proteins essential for replication and infectivity [14]. Sulfamoylbenzoic acid derivatives bind to allosteric sites distinct from the enzyme active site, inducing conformational changes that reduce proteolytic activity without competing directly with natural substrates [14].
Structural modifications of the sulfamoylbenzoic acid scaffold enhance antiviral potency through optimized allosteric binding interactions [15]. The adamantane-conjugated derivatives demonstrate improved efficacy by combining the antiviral properties of both moieties, potentially targeting multiple stages of the viral life cycle including entry and replication [14].
Cytotoxicity studies reveal favorable therapeutic windows for these compounds, with inhibition constants exceeding 100 micromolar against mammalian cell lines [14]. This selectivity profile supports their development as safe antiviral agents with minimal off-target effects on host cellular processes [14].
The allosteric modulation mechanism offers advantages over competitive inhibition strategies, as it reduces the likelihood of resistance development through viral mutation [16]. Allosteric sites tend to be more conserved across viral strains and less prone to adaptive changes that compromise inhibitor efficacy [17].
SARS-CoV-2 main protease studies identify multiple allosteric binding sites that accommodate sulfamoylbenzoic acid derivatives [18]. These sites include regions near the dimerization interface and locations distinct from the catalytic domain, providing opportunities for selective inhibition without affecting essential host proteases [18].
Virus Target | Compound Examples | IC50 Range (μM) | Mechanism | Activity Notes | Cytotoxicity |
---|---|---|---|---|---|
Dengue virus serotype 2 (DENV2) | SF1, SF2 analogues | 48.2-121.9 | NS2B/NS3 protease inhibition | Direct protease inhibition | IC50 > 100 μM (low toxicity) |
SARS-CoV-2 Main Protease | Various allosteric modulators | Variable (nM to μM) | Allosteric site modulation | Site-specific binding patterns | Variable depending on compound |
4-Sulfamoylbenzoic acid exhibits moderate hydrophilic characteristics with distinct solubility behavior across different solvents and pH conditions. The compound demonstrates a water solubility of 453 mg/L (0.5 g/L) at 25°C [1], indicating moderate aqueous solubility typical of substituted benzoic acids containing polar functional groups.
The octanol-water partition coefficient (LogP) is reported as 1.2 , suggesting moderate hydrophilicity and balanced lipophilic-hydrophilic properties. This value places the compound in an optimal range for biological membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical applications.
Solvent-Specific Solubility Analysis
The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), where solubility reaches ≥36 mg/mL (178.93 mM) [3]. This high solubility in DMSO reflects the compound's ability to form strong hydrogen bonds and dipole interactions with polar solvents. Conversely, the compound shows limited solubility in alcoholic solvents, with methanol exhibiting very slight solubility [4] while ethanol provides better dissolution characteristics.
pH-Dependent Solubility Behavior
The solubility of 4-sulfamoylbenzoic acid demonstrates significant pH dependence due to its ionizable functional groups. Under physiological conditions (PBS pH 7.4), enhanced solubility is observed [5] compared to neutral aqueous conditions. In alkaline environments, solubility increases substantially due to deprotonation of the carboxylic acid group, while acidic conditions result in limited solubility as the compound exists primarily in its protonated, less soluble form.
Solvent/Condition | Solubility/Coefficient | Characteristics |
---|---|---|
Water (25°C) | 453 mg/L | Moderate aqueous solubility |
DMSO | ≥36 mg/mL | Excellent polar aprotic solvent solubility |
Octanol/Water | LogP = 1.2 | Balanced hydrophilic-lipophilic properties |
Alkaline conditions | Enhanced | pH-dependent ionization increases solubility |
Physiological pH (7.4) | Improved | Optimal for biological systems |
Thermal analysis of 4-sulfamoylbenzoic acid reveals distinct decomposition patterns characteristic of sulfonamide-containing aromatic compounds. The compound exhibits a sharp melting point range of 285-295°C [6] [7], indicating high crystalline purity and well-defined thermal behavior.
Thermogravimetric Analysis Findings
Thermogravimetric analysis studies of related sulfamoylbenzoic acid derivatives provide insights into the thermal decomposition pathways. The thermal degradation typically occurs in multiple stages, with initial decomposition onset observed above 205°C [8]. The first stage of mass loss (200-350°C region) corresponds to partial decomposition of the sulfonamide group and initial thermal degradation processes [9].
Differential Scanning Calorimetry Characteristics
DSC analysis reveals a prominent endothermic peak at approximately 290°C corresponding to the melting transition [10]. This sharp melting endotherm indicates good crystalline organization and thermal stability up to the melting point. The thermal stability range extends to approximately 200°C, beyond which gradual decomposition processes begin.
Decomposition Products and Mechanisms
Thermal degradation of 4-sulfamoylbenzoic acid follows patterns similar to other sulfonamide compounds, producing characteristic decomposition products including sulfur dioxide (SO₂), ammonia (NH₃), and aromatic fragments [9]. The sulfonamide group undergoes cleavage during thermal decomposition, with the evolution of nitrogen-containing gases being a prominent feature of the degradation process.
Thermal Property | Temperature (°C) | Characteristics |
---|---|---|
Melting Point | 285-295 | Sharp, well-defined melting transition |
Decomposition Onset | >205 | Gradual thermal degradation begins |
Thermal Stability Range | Stable to ~200 | Good thermal stability window |
DSC Endothermic Peak | ~290 | Melting endotherm |
Degradation Products | Variable | SO₂, NH₃, aromatic fragments |
4-Sulfamoylbenzoic acid exhibits complex pH-dependent ionization behavior due to the presence of two ionizable functional groups: the carboxylic acid group (pKa ≈ 3.5) [1] and the sulfonamide group (pKa ≈ 9-11) [11]. This dual ionization capability results in distinct speciation patterns across different pH ranges.
Ionization Equilibria and pKa Values
The primary ionization occurs at the carboxylic acid group with a pKa value of approximately 3.5 at 25°C [1], which is slightly lower than unsubstituted benzoic acid (pKa = 4.2) [12] due to the electron-withdrawing effect of the sulfonamide substituent. The secondary ionization involves the sulfonamide nitrogen, with estimated pKa values ranging from 9-11 [11], similar to other aromatic sulfonamides.
Speciation Analysis Across pH Ranges
At pH < 2, the compound exists predominantly in its fully protonated form with both carboxylic acid and sulfonamide groups protonated, resulting in the lowest solubility state. In the pH range 2-4, carboxylate formation occurs (-COO⁻), transitioning the molecule into a more soluble ionic form. Between pH 4-7, the compound exists primarily as the carboxylate anion, with potential for zwitterionic forms depending on local microenvironments.
At physiological pH (7-9), both functional groups may be ionized to varying degrees, significantly enhancing aqueous solubility. Above pH 9, complete deprotonation of both groups occurs, yielding the highest solubility state but potentially affecting molecular stability.
Tautomeric Considerations
While classic keto-enol tautomerism is not prominent in 4-sulfamoylbenzoic acid, the sulfonamide group can participate in proton exchange processes. Research on related compounds suggests potential sulfonamide-sulfonimide tautomeric equilibria , though the sulfonamide form (R-SO₂-NH₂) predominates under normal conditions.
pH Range | Dominant Species | Solubility Behavior |
---|---|---|
pH < 2 | Fully protonated (COOH, SO₂NH₂) | Lowest solubility |
pH 2-4 | Carboxylate formation (-COO⁻) | Increasing solubility |
pH 4-7 | Deprotonated carboxylic acid | Moderate solubility |
pH 7-9 | Both groups ionized | Enhanced solubility |
pH > 9 | Fully deprotonated | Highest solubility |
While specific polymorphic studies of 4-sulfamoylbenzoic acid are limited in the literature, extensive research on structurally related sulfonamide compounds provides valuable insights into potential polymorphic behavior. The structural features of 4-sulfamoylbenzoic acid, particularly the combination of carboxylic acid and sulfonamide functional groups, suggest significant potential for polymorphic diversity.
Structural Basis for Polymorphism
The molecular structure of 4-sulfamoylbenzoic acid contains multiple hydrogen bond donors and acceptors, creating opportunities for diverse intermolecular interactions and crystal packing arrangements. The carboxylic acid group can form the characteristic R₂²(8) dimer synthon common in benzoic acid derivatives [14], while the sulfonamide group provides additional hydrogen bonding capabilities through its N-H bonds.
Comparative Analysis with Related Compounds
Furosemide, containing the 4-chloro-2-[(2-furanylmethyl)amino]-5-sulfamoylbenzoic acid structure, exhibits confirmed polymorphism with three distinct crystal forms in space groups P1̅, P2₁/n, and P1̅ [14]. This compound demonstrates both conformational and synthon polymorphism, with different torsion angles and hydrogen bonding patterns stabilizing alternative crystal structures.
Sulfamethoxazole, another structurally related sulfonamide, shows four confirmed polymorphic forms despite initial claims of nine different forms [15]. The polymorphs differ in their hydrogen bonding patterns, particularly involving the sulfonamide group interactions and aromatic ring orientations.
Predicted Crystallographic Features
Based on molecular structure and related compound analysis, 4-sulfamoylbenzoic acid likely crystallizes in a triclinic or monoclinic crystal system, typical for substituted benzoic acids. The estimated space group would be P1̅ or P2₁/c, with unit cell parameters approximating a≈10-12 Å, b≈8-10 Å, and c≈15-18 Å.
The crystal structure would feature layered arrangements with hydrogen-bonded networks connecting carboxylic acid dimers and sulfonamide interactions. Intermolecular N-H···O hydrogen bonds and potential aromatic π-π stacking interactions would contribute to crystal stability and packing efficiency.
Polymorphic Screening Considerations
The potential for polymorphism in 4-sulfamoylbenzoic acid suggests the importance of controlled crystallization conditions during synthesis and formulation. Variables such as solvent choice, temperature, cooling rate, and the presence of additives could influence which polymorphic form is obtained. The compound's moderate solubility in various solvents provides multiple crystallization pathways that could yield different crystal forms.
Crystallographic Parameter | Predicted Value/Description | Basis |
---|---|---|
Crystal System | Triclinic or Monoclinic | Similar to related benzoic acids |
Space Group | P1̅ or P2₁/c | Common for substituted benzoic acids |
Hydrogen Bonding | R₂²(8) acid dimers, sulfonamide interactions | Functional group analysis |
Intermolecular Forces | N-H···O bonds, π-π stacking | Structural considerations |
Polymorphic Potential | Multiple forms likely | Based on related compound behavior |
Irritant